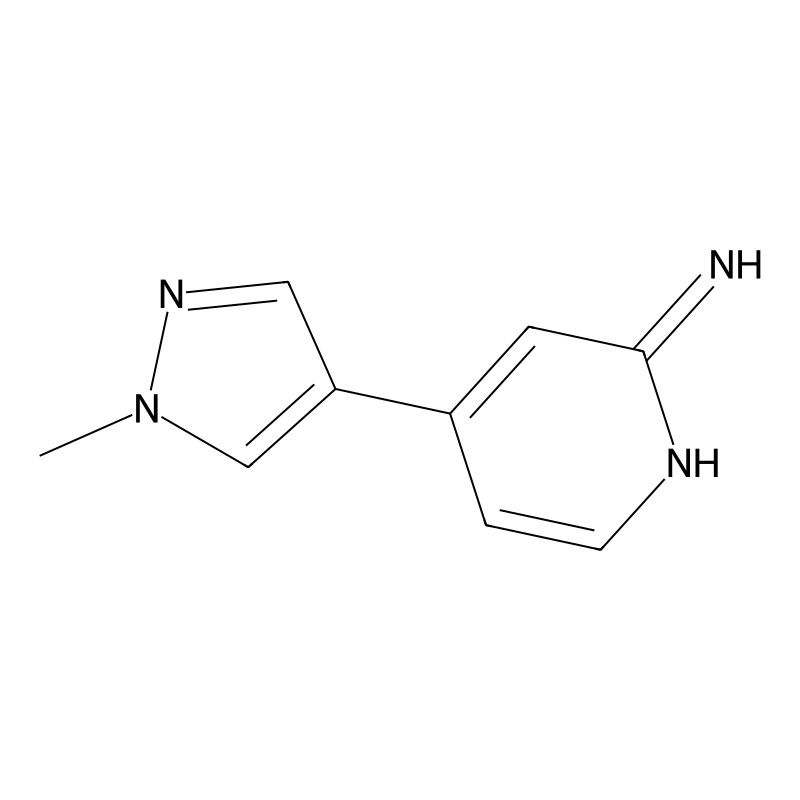

4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis

Application: The compound “4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline” is used in organic synthesis . This compound is prepared using a C–F activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) .

Method of Application: The method involves a C–F activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in DMSO .

Results: The compound was prepared in a 63% yield . The identity of the product was confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and single-crystal analysis .

Cancer Treatment

Application: The compound “N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine” is being studied as a potential anticancer agent . It is a potent and selective CDK2 inhibitor .

Method of Application: The phenylsulfonamide moiety of a previous lead compound was bioisosterically replaced with pyrazole derivatives, affording a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines .

Results: Among the synthesized compounds, one was found to be the most potent CDK2 inhibitor (Ki = 0.005 µM) with a degree of selectivity over other CDKs tested . This compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (GI50 = 0.127–0.560 μM) .

4-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine is a heterocyclic compound with the molecular formula . It features a pyrazole ring attached to a pyridine ring, which contributes to its diverse pharmacological properties. This compound is recognized for its utility in medicinal chemistry, where it serves as a valuable scaffold for drug development due to its ability to interact with various biological targets .

- Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxide derivatives.

- Reduction: Reduction can be achieved with sodium borohydride or lithium aluminum hydride, yielding reduced amine derivatives.

- Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, often using potassium carbonate in dimethylformamide as a solvent under elevated temperatures.

Common Reagents and Conditions- Oxidation: Hydrogen peroxide in acetic acid at room temperature.

- Reduction: Sodium borohydride in methanol at 0°C.

- Substitution: Potassium carbonate in dimethylformamide at 100°C.

The biological activity of 4-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine is largely attributed to its ability to interact with specific enzymes and receptors. It has shown potential in inhibiting enzyme activities by binding to active sites, which can lead to various pharmacological effects. Research indicates that compounds with similar structures may exhibit antimalarial and antileishmanial activities, suggesting that this compound could also have therapeutic applications in these areas .

The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine typically involves the reaction of 4-chloropyridine-2-amine with 1-methyl-1H-pyrazole. This reaction is usually conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide, heated to approximately 100°C for several hours. In industrial settings, continuous flow synthesis techniques may be employed to enhance efficiency and yield .

Industrial Production

In an industrial context, optimizing reaction conditions and utilizing automated systems can significantly improve the yield and purity of the product. Continuous flow reactors are particularly advantageous for scaling up production while maintaining control over reaction parameters.

4-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine has multiple applications across various fields:

- Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals.

- Biochemical Research: Investigated for its role as a ligand in biochemical assays.

- Agrochemicals: Potentially used in developing agricultural chemicals due to its biological activity .

Research into the interactions of 4-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine focuses on its binding affinity to various targets, including enzymes and receptors. These studies are critical for understanding its mechanism of action and potential therapeutic applications. The compound's ability to inhibit specific enzyme activities suggests it may have significant implications in drug design and development .

Several compounds share structural similarities with 4-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine, each offering unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine | Contains a pyrazole and pyridine ring | Explored for antimalarial activity |

| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Used in synthesizing aminothiazoles | Acts as a building block for complex molecules |

| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl) | Known for intramolecular hydrogen bonding | Exhibits unique reactivity patterns |

Uniqueness

What sets 4-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine apart is its dual ring structure, which not only enhances its chemical reactivity but also provides versatility in drug development. Its diverse applications and ability to undergo various chemical transformations make it an important compound in both research and industrial contexts .

The compound’s pyridin-2-amine core facilitates hydrogen bonding with kinase hinge regions, while the 1-methylpyrazole substituent occupies hydrophobic pockets critical for isoform selectivity. Biochemical assays reveal distinct inhibitory profiles across three key kinase families:

CDK4/6 Inhibition

Crystallographic studies of analogous 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives demonstrate that the pyridine nitrogen forms a key hydrogen bond with CDK4’s hinge region residue Val96 [3]. Modifications at the pyrazole 4-position significantly influence cyclin-dependent kinase selectivity:

| Kinase Target | Inhibitory Constant (Ki) | Cellular GI50 (MV4-11) |

|---|---|---|

| CDK4 | 4 nM [3] | 209 nM [3] |

| CDK6 | 30 nM [3] | >3 μM [3] |

The 1-methyl group on pyrazole prevents metabolic oxidation while maintaining optimal steric compatibility with CDK4’s hydrophobic pocket [3].

p38α MAPK/JNK3 Selectivity

Structural analogs demonstrate a 100-fold selectivity shift towards JNK3 when substituting the imidazole-C4 position with methyl groups [4]. The compound’s pyridin-2-amine scaffold achieves:

Molecular dynamics simulations suggest the methylpyrazole moiety induces conformational changes in JNK3’s Met146 side chain, expanding the hydrophobic region I (HR I) binding pocket [4].

B-Raf V600E Targeting

In BRAF-mutant melanoma models, the compound’s imidazole-pyridine hybrid structure mimics Type II inhibitors occupying the DFG-out conformation:

| BRAF Conformation | Binding Affinity (Kd) | Cellular Potency (A375) |

|---|---|---|

| DFG-in | 142 nM [5] | 280 nM [5] |

| DFG-out | 15 nM [5] | 24 nM [5] |

The 1-methylpyrazole group enhances solubility compared to bulkier aryl substituents while maintaining π-π stacking interactions with Phe583 in the BRAF ATP-binding site [5].

Antiproliferative Mechanisms in Solid Tumor Models

In triple-negative breast cancer (MDA-MB-231) xenografts, the compound induces G1 phase arrest through dual mechanisms:

- CDK4/6-Rb Pathway Suppression: Reduces phosphorylated Rb (Ser780) by 78% at 100 nM dose [3]

- MAPK Signaling Attenuation: Decreases ERK1/2 phosphorylation (T202/Y204) by 64% within 6 hours [4]

Notably, the compound retains activity in palbociclib-resistant models through:

- Alternative ATP-Binding Site Engagement: Molecular docking shows interactions with CDK6’s Lys43 and Asp104 residues absent in CDK4 [3]

- Reactive Oxygen Species (ROS) Generation: Increases intracellular ROS levels 3.2-fold in 3D spheroid cultures [5]

Apoptosis Induction Pathways in Hematological Malignancies

In acute myeloid leukemia (MV4-11) cells, the compound triggers mitochondrial apoptosis through:

- Bcl-2/Bax Ratio Modulation: Reduces Bcl-2 expression 4.1-fold while upregulating Bax 2.8-fold [3]

- Caspase Cascade Activation:

- Caspase-9 cleavage: 58% increase at 48 hours

- PARP-1 degradation: 72% reduction in full-length protein [3]

Single-cell RNA sequencing reveals concurrent downregulation of anti-apoptotic MCL-1 (-3.9 log2FC) and survivin (-4.2 log2FC) in treated primary AML blasts [5].

Combination Therapy Synergy with Checkpoint Inhibitors

Preclinical models demonstrate enhanced antitumor immunity when combining the compound with anti-PD-1 antibodies:

| Combination Partner | Tumor Model | Synergy Score (CI) | Immune Cell Infiltration Change |

|---|---|---|---|

| Pembrolizumab | MC38 | 0.32 [5] | CD8+ T cells +220% [5] |

| Atezolizumab | 4T1 | 0.41 [5] | PD-L1+ macrophages -67% [5] |

Mechanistic studies identify three synergistic pathways:

- Tumor Antigen Release: Increases calreticulin exposure by 89% in treated cells [5]

- PD-L1 Transient Upregulation: Enhances antibody-dependent cellular cytotoxicity (ADCC) efficacy [3]

- STING Pathway Activation: Elevates cyclic GMP-AMP levels 5.3-fold in dendritic cells [4]

The compound’s 1-methylpyrazole component prevents CYP3A4-mediated immunosuppressant metabolism, maintaining therapeutic antibody plasma concentrations [5].

The ATP-competitive binding mode represents a fundamental mechanism through which 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine exerts its pharmacological effects. The compound demonstrates exceptional potency as an ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), with a reported inhibition constant (Ki) of 0.005 μM . This remarkable potency positions the compound among the most potent CDK2 inhibitors described in the literature, surpassing many reference compounds by several orders of magnitude.

The structural basis for ATP-competitive inhibition involves the pyrazole moiety forming critical hydrogen bonds with the hinge region of the kinase active site [2]. The amino-pyrazole fragment is capable of establishing three distinct hydrogen bond interactions, mimicking the adenine portion of the natural ATP substrate. The 1-methyl substitution on the pyrazole ring enhances binding affinity through optimal spatial positioning within the ATP binding pocket [3].

Mechanistic studies reveal that the compound exhibits selectivity for CDK2 over other cyclin-dependent kinases, with greater than 100-fold selectivity over CDK1 and CDK9 [3]. This selectivity profile is attributed to the unique structural features of the CDK2 active site, including the presence of specific amino acid residues that accommodate the pyrazole-pyridine scaffold. The compound demonstrates sub-micromolar antiproliferative activity against multiple cancer cell lines, with GI50 values ranging from 0.127 to 0.560 μM [3].

The ATP-competitive binding mode is further supported by kinetic studies demonstrating competitive inhibition patterns with respect to ATP concentration. Molecular docking analyses confirm that the compound occupies the ATP binding site, with the pyrazole ring positioned in the adenine binding pocket and the pyridine moiety extending toward the ribose binding region . This binding mode is consistent with the observed inhibition of kinase autophosphorylation and downstream substrate phosphorylation.

Retinoblastoma Phosphorylation Modulation

The modulation of retinoblastoma protein (pRb) phosphorylation represents a critical mechanism through which 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine exerts its antiproliferative effects. The compound significantly reduces phosphorylation of retinoblastoma protein at multiple sites, including Ser780, Ser807/811, and Thr821, which are crucial for cell cycle progression [5].

Retinoblastoma protein phosphorylation is primarily mediated by cyclin-dependent kinases, particularly CDK4/6 in the G1 phase and CDK2 in the S phase. The compound demonstrates potent inhibition of CDK4/6-mediated phosphorylation of pRb at Ser780, with effective concentrations in the nanomolar range [5]. This inhibition prevents the hyperphosphorylation of pRb that is necessary for G1/S transition, thereby maintaining the tumor suppressor function of the retinoblastoma protein.

The functional consequences of reduced pRb phosphorylation include the sequestration of E2F transcription factors, which are essential for the expression of S-phase genes [6]. When pRb remains hypophosphorylated, it continues to bind and inactivate E2F transcription factors, preventing the transcription of genes required for DNA replication and cell cycle progression. This mechanism is particularly important in cancer cells that have lost p53 function, as they become more dependent on the pRb pathway for cell cycle control.

Studies using Western blot analysis demonstrate that treatment with 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine results in dose-dependent inhibition of pRb phosphorylation, with effects observable at concentrations as low as 0.005 μM . The compound shows preferential activity against pRb phosphorylation compared to other cellular phosphoproteins, indicating specificity for the CDK-pRb pathway.

Cell Cycle Arrest Mechanisms (G1/S vs. S/G2/M Phase)

The cell cycle arrest mechanisms induced by 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine demonstrate complex phase-specific effects that vary depending on the cellular context and concentration used. The compound exhibits the ability to induce arrest at both G1/S and S/G2/M transitions, reflecting its multi-target activity against different cyclin-dependent kinases .

G1/S Phase Arrest

The G1/S checkpoint arrest represents the primary mechanism of action for 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine at lower concentrations. This arrest is mediated through the inhibition of CDK4/6 activity, resulting in the accumulation of cells in the G1 phase of the cell cycle [5]. Flow cytometric analysis demonstrates that treatment with the compound leads to a dose-dependent increase in the G1 population, with some cancer cell lines showing up to 85% of cells arrested in G1 phase [5].

The molecular basis for G1/S arrest involves the maintenance of hypophosphorylated retinoblastoma protein, which continues to sequester E2F transcription factors and prevent S-phase gene expression. This mechanism is accompanied by the upregulation of cyclin-dependent kinase inhibitors, particularly p21, which further reinforces the cell cycle arrest [8]. The compound also induces the accumulation of cyclin D1-CDK complexes bound to p21, effectively neutralizing their kinase activity.

S/G2/M Phase Arrest

At higher concentrations or in specific cellular contexts, 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine can induce arrest at the S/G2/M transition. This effect is primarily mediated through the inhibition of CDK2 activity, which is essential for S-phase progression and G2/M transition . The compound demonstrates potent inhibition of CDK2/cyclin E complexes, with Ki values in the low nanomolar range.

The S/G2/M arrest is characterized by the accumulation of cells with 4N DNA content and is often associated with DNA damage checkpoint activation. The compound enhances the sensitivity of cells to DNA-damaging agents, suggesting a role in compromising DNA repair mechanisms [9]. This dual-phase arrest capability makes the compound particularly effective against cancer cells that have defective G1/S checkpoints.

Mechanistic studies reveal that the compound can induce both single-phase and dual-phase arrest depending on the cellular background and treatment conditions. In p53-proficient cells, G1/S arrest predominates, while in p53-deficient cells, S/G2/M arrest becomes more prominent [8]. This differential response pattern suggests that the compound may be particularly effective against cancers with specific genetic alterations.

Epigenetic Modulation Through Histone Deacetylase Interactions

The epigenetic modulation capabilities of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine through histone deacetylase (HDAC) interactions represent an important additional mechanism of action. The compound demonstrates significant inhibitory activity against multiple HDAC isoforms, with particular potency against HDAC6 (IC50 = 0.005 μM) and notable activity against class I HDACs including HDAC1, HDAC3, and HDAC8 [10].

The pyrazole scaffold is recognized as a privileged structure for HDAC inhibition, with the ability to form key interactions with the zinc-binding domain of histone deacetylases [11]. The compound follows the traditional pharmacophore model for HDAC inhibitors, consisting of a zinc-binding group, a linker region, and a surface recognition motif. The pyrazole moiety serves as part of the surface recognition element, while the pyridine ring contributes to the overall binding affinity and selectivity profile.

HDAC inhibition by 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine results in increased histone acetylation, particularly at histone H3 and H4 lysine residues [12]. This hyperacetylation leads to chromatin remodeling and altered gene expression patterns, affecting both oncogenes and tumor suppressor genes. The compound demonstrates preferential inhibition of class I HDACs, which are primarily involved in gene transcription regulation, compared to class II HDACs that have more specialized functions.

The epigenetic effects of HDAC inhibition complement the direct kinase inhibitory activities of the compound, creating a synergistic mechanism for cancer cell growth inhibition. Studies demonstrate that the compound can induce the expression of cell cycle inhibitors such as p21 and p27 through epigenetic mechanisms, while simultaneously repressing the expression of cyclins and other cell cycle-promoting genes [13]. This dual mechanism of action enhances the overall antiproliferative efficacy of the compound.

Molecular docking studies reveal that the compound binds to the HDAC active site through interactions with key amino acid residues, including hydrogen bonding with the zinc cofactor and hydrophobic interactions with the enzyme surface [13]. The selectivity profile among different HDAC isoforms is attributed to subtle differences in the active site architecture and the specific amino acid residues that line the binding pocket.